molecular formula C10H20N2O3 B12855592 tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate

Cat. No.: B12855592
M. Wt: 216.28 g/mol
InChI Key: XRUGMVTYDABRQS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with appropriate reagents to introduce the amino and hydroxyethyl groups. One common method involves the use of reductive amination, where the ketone group is first converted to an imine, followed by reduction to form the desired amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(1-amino-2-hydroxy-ethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-(1-amino-2-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h7-8,13H,4-6,11H2,1-3H3

InChI Key

XRUGMVTYDABRQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)N

Origin of Product

United States

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